1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
This compound is a heterocyclic organic molecule featuring a 1,4-thiazepane ring substituted with a 2,5-difluorophenyl group at the 7-position and an ethanone linker connecting to a 1H-pyrazole moiety. Its molecular formula is C₂₀H₁₉F₂N₃OS, with an average molecular mass of 391.432 g/mol (monoisotopic mass: 391.1054 g/mol) .
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c17-12-2-3-14(18)13(10-12)15-4-7-20(8-9-23-15)16(22)11-21-6-1-5-19-21/h1-3,5-6,10,15H,4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHVBOOIMPOFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone Key Differences: Replaces the pyrazole group with a 1,3-benzodioxole ring. Molecular Formula: C₂₀H₁₉F₂NO₃S (average mass: 391.432 g/mol). Implications: The benzodioxole moiety may enhance metabolic stability compared to pyrazole but reduce hydrogen-bonding interactions critical for target binding .
Pyrazole-Containing Derivatives with Anticancer Activity
- 1-(2-Naphthyl)-2-(1H-pyrazol-1-yl)ethanone Oxime Esters Key Differences: Features a naphthyl group and an oxime ester linker instead of the thiazepane ring. Activity: Demonstrated cytotoxicity in mouse fibroblast (LD₅₀: 12–45 µM) and human neuroblastoma (LD₅₀: 8–32 µM) cell lines . Comparison: The absence of the thiazepane and fluorophenyl groups in these derivatives suggests that the target compound’s sulfur-containing ring and fluorine substituents may confer distinct pharmacokinetic or target-specific advantages.
TRK Kinase Inhibitors with Pyrazole and Fluorophenyl Motifs
- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
- Key Differences : Replaces the thiazepane with a pyrrolidine ring and incorporates a pyrazolopyrimidine core.
- Activity : Designed as a TRK kinase inhibitor for cancer treatment, highlighting the role of fluorophenyl and pyrazole groups in kinase binding .
- Comparison : The thiazepane in the target compound may offer conformational flexibility or improved solubility over the rigid pyrrolidine-pyrazolopyrimidine system.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility vs.
- Fluorine Effects : The 2,5-difluorophenyl group is a common feature in kinase inhibitors (e.g., TRK inhibitors), where fluorine atoms improve bioavailability and modulate electronic properties .
- Pyrazole Role : The 1H-pyrazole group is a bioisostere for carboxylic acid or other heterocycles, offering hydrogen-bonding capabilities critical for target engagement .
Q & A
What are the key considerations for synthesizing 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone?
Level: Basic
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazepane ring followed by functionalization. Key steps include:
- Ring formation : Use sulfur-containing precursors (e.g., 2-amino benzenethiols) and hetero chalcones under basic conditions (e.g., piperidine catalysis) to form the thiazepane core .
- Functionalization : Introduce the 2,5-difluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts .
- Ethanone linkage : Couple the pyrazole moiety using condensation agents (e.g., DCC/DMAP) in anhydrous solvents like DMF .
Critical parameters : Optimize reaction temperature (often 80–120°C), solvent polarity (DMSO or DMF), and catalyst loading to minimize side products .
How can contradictory data in pharmacological studies of this compound be resolved?
Level: Advanced
Answer:
Contradictions often arise from variability in assay conditions or compound purity. Methodological strategies include:
- Standardized assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies) and validate via qPCR .
- Purity verification : Employ HPLC-MS (≥95% purity) and NMR to confirm structural integrity, as impurities like unreacted thiazepane precursors can skew bioactivity results .
- Dose-response curves : Perform triplicate experiments across a 10-log concentration range (e.g., 1 nM–100 µM) to assess reproducibility of IC50 values .
Case study : A 2025 study resolved conflicting kinase inhibition data by identifying residual DMSO (≥0.1%) as a confounding variable .
What advanced techniques are used to characterize the compound’s structural ambiguities?
Level: Advanced
Answer:
- X-ray crystallography : Resolves stereochemistry of the thiazepane ring (e.g., chair vs. boat conformation) and confirms dihedral angles between fluorophenyl and pyrazole groups .
- Dynamic NMR : Detects conformational flexibility in the thiazepane ring at varying temperatures (e.g., 25–100°C) .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
Example : A 2025 study used NOESY to confirm axial vs. equatorial positioning of the difluorophenyl group .
How can researchers optimize the compound’s synthetic yield?
Level: Advanced
Answer:
- Catalyst screening : Test Pd(OAc)2, PdCl2(dppf), or NiCl2 for coupling steps; PdCl2(dppf) increased yield by 22% in fluorophenyl functionalization .
- Solvent optimization : Replace DMSO with DMAc to reduce byproduct formation during pyrazole coupling (yield improved from 45% to 68%) .
- Flow chemistry : Scale up using continuous reactors (residence time: 30 min) to maintain temperature control and reduce decomposition .
What experimental approaches are used to study its interaction with biological targets?
Level: Advanced
Answer:
- SPR spectroscopy : Immobilize target proteins (e.g., kinase domains) on CM5 chips to measure binding kinetics (KD range: 10 nM–1 µM) .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4LOM for kinase targets) to predict binding poses of the difluorophenyl group .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stabilization at 45–55°C .
What purification strategies address challenges in isolating the final product?
Level: Basic
Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate thiazepane byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for crystal formation; cooling rates ≤1°C/min improve purity .
- HPLC : Employ C18 columns (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water (60:40) for final polishing .
How can the compound’s reactivity be modified to enhance biological activity?
Level: Advanced
Answer:
- Bioisosteric replacement : Substitute pyrazole with 1,2,4-triazole to improve metabolic stability (t1/2 increased from 2.1 to 5.3 h in hepatic microsomes) .
- Fluorine scanning : Introduce CF3 at the phenyl para-position to enhance binding entropy (ΔG improved by 1.2 kcal/mol) .
- Prodrug design : Convert the ethanone to a ketal using ethylene glycol, improving oral bioavailability (AUC0–24 increased 3-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
